N-[(E)-{5-[(3,4-dichlorophenoxy)methyl]furan-2-yl}methylidene]-3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine
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Overview
Description
N-((E)-1-{5-[(3,4-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE is a complex organic compound that features a combination of aromatic, heterocyclic, and halogenated functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((E)-1-{5-[(3,4-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE typically involves multi-step organic reactions. The process begins with the preparation of the furan and triazole intermediates, followed by their coupling through a condensation reaction.
Preparation of Furan Intermediate: The furan ring is synthesized by reacting 3,4-dichlorophenol with a suitable furan precursor under basic conditions.
Preparation of Triazole Intermediate: The triazole ring is formed by reacting a difluoromethylated precursor with a thiol-containing compound under acidic conditions.
Coupling Reaction: The furan and triazole intermediates are then coupled using a condensation reaction, typically in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-((E)-1-{5-[(3,4-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.
Substitution: Halogenated aromatic rings in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or thiol in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
N-((E)-1-{5-[(3,4-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE has diverse applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Agrochemicals: The compound is studied for its herbicidal and fungicidal properties.
Materials Science: It is explored for use in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-((E)-1-{5-[(3,4-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in cellular processes such as DNA replication and protein synthesis.
Pathways Involved: It interferes with the signaling pathways that regulate cell growth and apoptosis, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- **N-((E)-1-{5-[(3,4-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE shares similarities with other halogenated aromatic compounds and triazole derivatives such as:
- 3,4-Dichlorophenoxyacetic acid
- 1,2,4-Triazole-3-thiol
Uniqueness
Structural Uniqueness: The combination of furan, triazole, and halogenated aromatic rings in a single molecule makes it unique.
Functional Properties:
Properties
Molecular Formula |
C16H12Cl2F2N4O2S |
---|---|
Molecular Weight |
433.3 g/mol |
IUPAC Name |
(E)-1-[5-[(3,4-dichlorophenoxy)methyl]furan-2-yl]-N-[3-(difluoromethyl)-5-methylsulfanyl-1,2,4-triazol-4-yl]methanimine |
InChI |
InChI=1S/C16H12Cl2F2N4O2S/c1-27-16-23-22-15(14(19)20)24(16)21-7-10-2-3-11(26-10)8-25-9-4-5-12(17)13(18)6-9/h2-7,14H,8H2,1H3/b21-7+ |
InChI Key |
GRPWGWOYMSKWNZ-QPSGOUHRSA-N |
Isomeric SMILES |
CSC1=NN=C(N1/N=C/C2=CC=C(O2)COC3=CC(=C(C=C3)Cl)Cl)C(F)F |
Canonical SMILES |
CSC1=NN=C(N1N=CC2=CC=C(O2)COC3=CC(=C(C=C3)Cl)Cl)C(F)F |
Origin of Product |
United States |
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